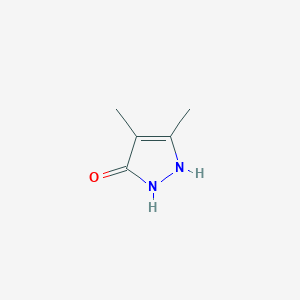

3,4-dimethyl-1H-pyrazol-5-ol

Overview

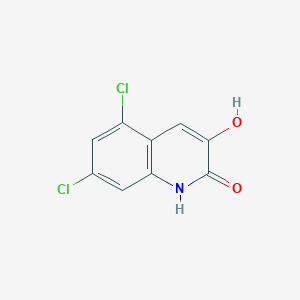

Description

3,4-Dimethyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds often involves multi-component reactions . For instance, one approach involves the one-pot pseudo three-component reactions of two equivalents of 3-methyl-5-pyrazolone derivatives and one equivalent of aldehydes .Molecular Structure Analysis

The molecular structure of 3,4-dimethyl-1H-pyrazol-5-ol is characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3, (H2,6,7,8) .Chemical Reactions Analysis

The chemical reactions of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds can be quite diverse. For example, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5 .Physical And Chemical Properties Analysis

3,4-Dimethyl-1H-pyrazol-5-ol is a solid compound . It has a molecular weight of 112.13 .Scientific Research Applications

Pharmaceutical Applications

Pyrazole derivatives, including 3,4-dimethyl-1H-pyrazol-5-ol , have been found to exhibit a wide range of biological activities. They are studied for their potential as anti-malarial, anti-inflammatory, antipyretic, antifungal, anti-viral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .

Agrochemical Industry

In agriculture, these compounds are explored for their use as nitrification inhibitors (NIs). They can reduce N2O emissions and maintain soil NH4+ levels for extended periods, which is crucial for sustainable agriculture practices .

Antileishmanial and Antimalarial Research

Specific pyrazole derivatives have been evaluated for their antileishmanial and antimalarial properties. Molecular simulation studies have been performed to justify the potent in vitro activities of these compounds .

Antibacterial Studies

The antibacterial activity of pyrazole derivatives has been tested against various bacterial strains such as Escherichia coli, Bacillus cereus, Proteus vulgaris, and Staphylococcus aureus using methods like Agar Well Diffusion .

Chemical Synthesis and Reactivity

These compounds are also used in chemical synthesis processes. For example, they are involved in studies related to imine–C=N bond formation and have been used in the synthesis of new series of triazolo thiadiazine derivatives .

Environmental Science

In environmental science, the role of pyrazole derivatives as nitrification inhibitors is significant. They help in reducing greenhouse gas emissions and improving nitrogen use efficiency in soils .

Safety and Hazards

Future Directions

The future directions for research on 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds could involve the design of new energetic materials . Additionally, the synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Relevant Papers Several papers have been published on the synthesis and potential applications of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds . These papers discuss various aspects such as the synthesis, therapeutic potential, chemical reactions, and molecular structure of these compounds.

Mechanism of Action

Target of Action

3,4-dimethyl-1H-pyrazol-5-ol is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These pathogens can be transmitted through the bite of sandflies and mosquitoes .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

It is known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, thereby disrupting the life cycle of these pathogens .

Pharmacokinetics

It is known that the compound is a solid substance, insoluble in water but soluble in ethanol and methanol . This suggests that it may have good bioavailability.

Result of Action

The result of the action of 3,4-dimethyl-1H-pyrazol-5-ol is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of leishmaniasis and malaria, which are devastating diseases affecting more than 500 million people worldwide .

Action Environment

The action of 3,4-dimethyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the compound’s efficacy as a nitrification inhibitor in soil and pure cultures of Nitrosomonas europaea was found to be influenced by the presence of Cu2+ cations . .

properties

IUPAC Name |

4,5-dimethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNHTJUNZPFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-1H-pyrazol-5-ol | |

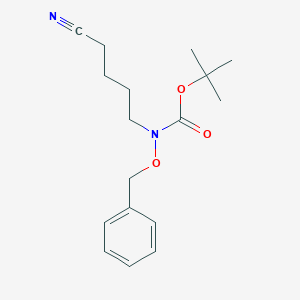

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)

![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)